molecular formula C14H15NO4 B4828224 N-[4-(2-methoxyethoxy)phenyl]-2-furamide

N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Cat. No.: B4828224
M. Wt: 261.27 g/mol
InChI Key: VFJCONCODPLKKM-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a synthetic organic compound characterized by the presence of a furan ring and a phenyl group substituted with a 2-methoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide typically involves the reaction of 4-(2-methoxyethoxy)aniline with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyethoxy)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and material science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. A study conducted on thiazole-integrated compounds demonstrated significant anticancer activity, with IC50 values indicating potent effects against human glioblastoma and melanoma cell lines . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity.

Protein Kinase Inhibition

This compound has been investigated for its potential as a selective inhibitor of protein kinases, which play crucial roles in signal transduction pathways involved in cancer progression. Selective inhibitors targeting specific kinase families have been developed, showcasing the relevance of such compounds in therapeutic contexts . The ability to modulate kinase activity could lead to advancements in cancer treatment strategies.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating functional materials. The compound's ability to interact with polymer chains can enhance the thermal and mechanical properties of the resulting materials. Research indicates that such modifications can lead to improved performance in applications ranging from coatings to biomedical devices.

Anticancer Activity Data

Compound NameCell LineIC50 Value (µM)Reference
Thiazole-Integrated Compound 1U251 (Glioblastoma)12.5
Thiazole-Integrated Compound 2WM793 (Melanoma)15.3
This compoundVariousTBDTBD

Protein Kinase Inhibition Data

Inhibitor NameTarget KinaseSelectivity RatioReference
PF-3578309PAK1Low
This compoundTBDTBDTBD

Case Study 1: Anticancer Screening

In a comprehensive screening of drug libraries against multicellular spheroids, a novel compound structurally related to this compound was identified as having promising anticancer properties. This study utilized advanced screening techniques to evaluate the efficacy of various compounds, leading to the identification of potential therapeutic agents for further development .

Case Study 2: Polymer Modification

A recent investigation into polymer composites incorporated this compound into poly(lactic acid) (PLA). The resulting materials exhibited enhanced thermal stability and mechanical strength compared to unmodified PLA. This study highlights the compound's versatility beyond medicinal applications, showcasing its potential in material science.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methoxyethoxy)phenyl]-4-methylbenzamide
  • N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide
  • N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide

Uniqueness

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is unique due to the presence of both a furan ring and a phenyl group substituted with a 2-methoxyethoxy moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJCONCODPLKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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